Dimethyl(diphenyl)germane
Overview
Description
Molecular Structure Analysis
The molecular structure of Dimethyl(diphenyl)germane consists of a germanium atom bonded to two methyl groups and two phenyl groups . The InChI string for Dimethyl(diphenyl)germane is InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
. The Canonical SMILES representation is CGe(C1=CC=CC=C1)C2=CC=CC=C2
.
Physical And Chemical Properties Analysis
Dimethyl(diphenyl)germane has a molecular weight of 256.91 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . It has a rotatable bond count of 2 . The exact mass is 258.0463783 g/mol and the monoisotopic mass is also 258.0463783 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 15 .
Scientific Research Applications
Polymer Synthesis : Dimethyl(diphenyl)germane is used in the synthesis of poly(esters) containing silicon and germanium. These polymers are synthesized from diacids and diphenols containing Si or Ge, including bis(4-hydroxyphenyl)-dimethyl-germane. The research focuses on the characterization of these polymers using spectroscopic methods (Tagle, Diaz, Vega, & Valenzuela, 2003).
Organometallic Synthesis : Dimethyl(diphenyl)germane plays a role in the synthesis of new 1,3-dilithiopropanes. The research explores the preparation of dimethylbis(α-lithiobenzyl)germane and its reactions, demonstrating its utility in the synthesis of various organometallic compounds (Akkerman & Bickelhaupt, 1988).
Chemical Reactions and Complexation : This study investigates the Lewis acid-base complexation reactions of dimethyl(diphenyl)germane with various donors, providing insights into the thermodynamics of complexation in solution. The research offers a systematic assessment of the interactions between dimethyl- and diphenylgermane compounds and chalcogen and pnictogen donors (Kostina, Singh, & Leigh, 2012).
Thermal Properties of Polymers : The thermal properties of poly(esters) containing silicon or germanium in the main chain, derived from compounds including bis(4-hydroxyphenyl)-dimethyl-germane, are explored. This research focuses on understanding the thermal behavior of these polymers using differential scanning calorimetry and dynamic thermogravimetry (Tagle, Terraza, Valenzuela, Leiva, & Urzúa, 2005).
Polycarbonate and Polythiocarbonate Synthesis : Dimethyl(diphenyl)germane is used in the synthesis of polycarbonates and polythiocarbonates derived from diphenols containing germanium and silicon. This study evaluates the effectiveness of phase transfer catalysis in the synthesis of these polymers (Tagle, Vega, Diaz, Radić, Gargallo, & Valenzuela, 2000).
Safety And Hazards
Safety data sheets suggest avoiding dust formation and avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
dimethyl(diphenyl)germane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Ge/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOKZEXKYJMZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506390 | |
Record name | Dimethyl(diphenyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(diphenyl)germane | |
CAS RN |
7301-42-0 | |
Record name | Dimethyl(diphenyl)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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